molecular formula C18H26N2O4 B585172 N,N-Diisopropyltryptamine Oxalate CAS No. 1346604-80-5

N,N-Diisopropyltryptamine Oxalate

Cat. No.: B585172
CAS No.: 1346604-80-5
M. Wt: 334.416
InChI Key: OTBAKMLNZXZOCB-UHFFFAOYSA-N
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Description

N,N-Diisopropyltryptamine Oxalate is a high-purity salt form of the tryptamine derivative DiPT, provided exclusively for forensic and pharmacological research. This compound is a serotonergic hallucinogen of significant scientific interest due to its unique primary effect of producing auditory distortions, a rare property among psychedelics which typically alter visual perception . In research settings, DiPT has been reported to cause nonlinear shifts in perceived pitch, providing a valuable tool for probing the neurobiological basis of auditory processing and perception . Its mechanism of action is characterized by agonist activity at key serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C receptors, and it also acts as a weak serotonin reuptake inhibitor . The oxalate salt form offers enhanced stability and solubility for precise in vitro analytical work. This product is intended for use in mass spectrometry and other analytical techniques, such as the UHPLC-MS/MS methods described in forensic toxicology literature . Researchers are exploring the potential of short-acting psychedelics like DiPT as scalable alternatives to longer-acting compounds in neuropharmacology studies . This compound is strictly for research use in laboratory settings only. It is not for diagnostic, therapeutic, or human consumption purposes. All necessary safety data sheets must be consulted prior to use.

Properties

CAS No.

1346604-80-5

Molecular Formula

C18H26N2O4

Molecular Weight

334.416

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid

InChI

InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

OTBAKMLNZXZOCB-UHFFFAOYSA-N

SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O

Synonyms

N,N-Bis(1-methylethyl)-1H-indole-3-ethanamine Oxalate;  3-[2-(Diisopropylamino)ethyl]indole Oxalate;  DiPT Oxalate; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Pathways for N,N-Diisopropyltryptamine

The synthesis of N,N-Diisopropyltryptamine (DiPT) can be achieved through several established routes, often involving the modification of the tryptamine (B22526) backbone. wikipedia.org

Precursor Chemistry and Reaction Schemes

Two primary methods for synthesizing DiPT have been described by Alexander Shulgin. acs.org

The first method begins with indole (B1671886), which reacts with oxalyl chloride to form an acyl chloride intermediate. This intermediate is then treated with diisopropylamine (B44863) to produce indol-3-yl-N,N-diisopropylglyoxylamide. The final step involves the reduction of this amide with lithium aluminum hydride to yield N,N-Diisopropyltryptamine. acs.org

A more direct synthesis involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine. acs.org This reaction directly alkylates the nitrogen atom of the tryptamine side chain.

The Speeter and Anthony procedure is another established route for synthesizing tryptamine derivatives, such as the related compound 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). nih.gov This method can be adapted for the synthesis of DiPT and involves the reaction of the appropriate indole precursor.

Starting MaterialReagentsIntermediateFinal ProductReference
Indole1. Oxalyl chloride 2. Diisopropylamine 3. Lithium aluminum hydrideIndol-3-yl-N,N-diisopropylglyoxylamideN,N-Diisopropyltryptamine acs.org
TryptamineIsopropyl iodide, Tertiary amine-N,N-Diisopropyltryptamine acs.org

Oxalate (B1200264) Salt Formation Procedures

The conversion of the freebase N,N-Diisopropyltryptamine to its oxalate salt is a standard procedure to improve its stability and handling characteristics. This is typically achieved by dissolving the freebase in a suitable solvent, such as isopropanol (B130326) or a mixture of isopropanol and water, and then adding a stoichiometric amount of oxalic acid. google.com The mixture is often heated to ensure complete dissolution and then cooled to allow for the precipitation of the crystalline oxalate salt. google.com The resulting precipitate can then be collected by filtration. The formation of various tryptamine salts, including oxalates, has been explored to identify forms with superior physicochemical properties for pharmaceutical applications. google.com

Advanced Synthetic Approaches and Derivatization Strategies

Ongoing research focuses on developing more sophisticated synthetic methods for N,N-Diisopropyltryptamine and its analogs, including stereoselective synthesis, isotopic labeling, and biosynthetic approaches.

Stereoselective Synthesis Research

While N,N-Diisopropyltryptamine itself is achiral, the synthesis of chiral analogs is an area of interest. For instance, research into the stereoselective binding of related tryptamine derivatives, such as the pyrrolidine (B122466) derivative of 2-ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT-A), highlights the importance of stereochemistry in receptor interactions. researchgate.net Such studies often involve the use of chiral starting materials or catalysts to control the stereochemical outcome of the reaction.

Deuteration Strategies for Analytical and Metabolic Tracing Studies

Deuteration, or the incorporation of deuterium (B1214612) (a heavy isotope of hydrogen) into a molecule, is a valuable tool for studying the metabolism of compounds. Deuterated analogs of tryptamines, such as N,N-dimethyltryptamine (DMT), have been synthesized to investigate their metabolic pathways and to potentially prolong their half-life. nih.govconsensus.app These strategies often involve the use of deuterated reagents, such as lithium aluminum deuteride, during the reduction step of the synthesis. google.com The resulting deuterated compounds can be used in kinetic isotope effect studies to understand enzymatic processes like deamination by monoamine oxidase. icm.edu.pl The synthesis of tryptamine isotopomers labeled with deuterium has been achieved through enzymatic decarboxylation of L-tryptophan derivatives in a deuterated medium. nih.govnih.govresearchgate.net

IsotopeApplicationMethodReference
DeuteriumMetabolic tracing, Prolonged half-lifeUse of deuterated reagents (e.g., lithium aluminum deuteride), Enzymatic decarboxylation in deuterated media nih.govgoogle.comnih.gov

Biosynthetic Pathway Mimicry and Enzymatic Synthesis Approaches

The natural biosynthesis of tryptamines in various organisms provides a blueprint for biomimetic and enzymatic synthesis strategies. In mammals, tryptamine is synthesized from L-tryptophan via enzymatic decarboxylation. nih.gov Researchers have explored using enzymes like tryptophan synthase and tryptophan decarboxylase to produce a variety of tryptamine analogs. chemistryviews.org This biocatalytic approach offers a more environmentally friendly and potentially more selective route to these compounds. The in vivo biosynthesis of related compounds like N,N-dimethyltryptamine has been demonstrated in microorganisms such as E. coli, suggesting the potential for microbial production of DiPT. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of Tryptamine Derivatives

The reactivity of tryptamine derivatives, including N,N-Diisopropyltryptamine, is largely dictated by the indole nucleus and the ethylamine (B1201723) side chain. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C3 position. youtube.com The nitrogen atom of the side chain possesses a lone pair of electrons, rendering it nucleophilic and basic. These inherent electronic features govern the compound's participation in a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization

The tryptamine scaffold can undergo oxidation at several positions, primarily on the indole ring and the side-chain nitrogen. The specific products formed depend on the oxidant used and the reaction conditions.

Enzymatic oxidation is a significant transformation pathway. Monoamine oxidase (MAO), a flavin-dependent enzyme, catalyzes the oxidative deamination of primary and secondary amine side chains in tryptamines to yield the corresponding aldehydes. icm.edu.plnih.govnih.gov This process also generates hydrogen peroxide as a byproduct. icm.edu.pl Another common oxidation product is the N-oxide, which can form from the tertiary amine of N,N-disubstituted tryptamines. This transformation can occur enzymatically or through exposure to air and heat, leading to a biologically inactive compound. nih.gov

Non-enzymatic oxidation using various chemical reagents has also been studied. The reaction of tryptamine and 5-hydroxytryptamine with oxidizing radicals such as hydroxyl (•OH) and azide (B81097) (N₃•) is diffusion-controlled. acs.org Pulse radiolysis studies have shown that the one-electron oxidation of the indole ring leads to the formation of an indolyl radical cation, which quickly deprotonates to form a neutral indolyl radical. For 5-hydroxytryptamine, this results in an indoloxyl radical. acs.org These radical species can subsequently react with parent molecules or undergo recombination. Furthermore, the indole nitrogen itself can be oxidized. For instance, treatment with hydrogen peroxide can yield 1-hydroxytryptamine derivatives. lnpu.edu.cn

Table 1: Oxidation Reactions of Tryptamine Derivatives

ReactantOxidizing Agent/SystemKey ProductsReference
Tryptamine Derivatives (Primary/Secondary Amine)Monoamine Oxidase (MAO)Indole-3-acetaldehyde derivatives, Hydrogen Peroxide icm.edu.plnih.gov
N,N-Disubstituted TryptaminesAir/Heat or EnzymesN-oxide derivatives nih.gov
Tryptamine / 5-Hydroxytryptamine•OH, N₃• (Pulse Radiolysis)Indolyl and Indoloxyl radicals acs.org
Indole-substituted TryptamineHydrogen Peroxide (H₂O₂)1-Hydroxytryptamine derivatives lnpu.edu.cn

Reduction Reactions and Derivatives

Reduction reactions are fundamental to the synthesis of tryptamines and their derivatives from various precursors. A common synthetic strategy involves the reduction of an intermediate containing a carbonyl or nitro group.

One of the most powerful reducing agents used in tryptamine synthesis is lithium aluminum hydride (LiAlH₄). It is effectively used to reduce amide functionalities, such as in the conversion of indol-3-yl-N,N-diisopropylglyoxylamide to N,N-Diisopropyltryptamine. acs.org Similarly, LiAlH₄ can reduce the nitrile group in indole-3-acetonitriles and the nitro group in 3-(2-nitroethyl)indoles to the corresponding primary amine of the tryptamine side chain. researchgate.net A modified approach uses aluminum hydride (alane), generated in situ from LiAlH₄, for the reduction of amide intermediates like 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to N,N-Dimethyltryptamine (DMT), which can result in high purity products. nih.gov

However, the high reactivity of LiAlH₄ can be problematic, especially with substrates bearing sensitive functional groups like halogens, where it can cause undesired dehalogenation. tci-thaijo.org To circumvent this, milder or more selective reducing systems have been developed. A combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) (Ni(OAc)₂) serves as an effective alternative for the reduction of 3-(2-nitroethyl)indoles to tryptamines, preserving halogen substituents on the indole ring. tci-thaijo.org

Table 2: Reduction Reactions in Tryptamine Synthesis

PrecursorReducing Agent/SystemProductReference
Indol-3-yl-N,N-diisopropylglyoxylamideLithium Aluminum Hydride (LiAlH₄)N,N-Diisopropyltryptamine acs.org
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamideAluminum Hydride (Alane/LiAlH₄)N,N-Dimethyltryptamine nih.gov
3-(2-nitrovinyl)indolesLithium Aluminum Hydride (LiAlH₄)Tryptamine derivatives tci-thaijo.org
Halogenated 3-(2-nitroethyl)indolesSodium Borohydride (NaBH₄) / Nickel(II) Acetate (Ni(OAc)₂)Halogenated Tryptamine derivatives tci-thaijo.org

Substitution Reactions and Functional Group Transformations

The tryptamine structure allows for a wide array of substitution reactions, both on the indole ring and the side chain, enabling the synthesis of a diverse range of derivatives. The most reactive position on the indole ring for electrophilic aromatic substitution is C3, which is significantly more reactive than benzene (B151609). youtube.com This high reactivity is exploited in many synthetic routes to introduce the ethylamine side chain. acs.org If the C3 position is blocked, or under strongly acidic conditions that protonate C3, electrophilic substitution can occur on the benzene portion of the indole, often at the C5 position. youtube.com

Alkylation is a common transformation. The C3 position of indoles can be directly alkylated using various electrophiles. For example, the reaction with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) provides a direct, one-pot synthesis of tryptamine derivatives. acs.org Another method involves the Lewis acid-catalyzed ring-opening of activated aziridines with indoles, which serves as a powerful technique for producing β-substituted tryptamines with controlled regioselectivity. nih.gov

Functional groups on the tryptamine scaffold can be used as handles for further diversification. For instance, a chlorine atom on the indole ring can be transformed into various other functional groups via palladium-catalyzed cross-coupling reactions. This allows for late-stage derivatization, including Suzuki-Miyaura coupling for arylation, cyanation, etherification with alcohols, and amination reactions, providing access to a wide variety of substituted tryptamines from a common intermediate. lookchem.com

Table 3: Substitution and Functional Group Transformations of Tryptamine Derivatives

Reaction TypeReagents/ConditionsTransformation DetailsReference
Electrophilic Substitution (C3)N-protected aminoethyl acetals / TES / TFADirect reductive alkylation of indoles to form the tryptamine side chain. acs.org
Aziridine Ring OpeningIndoles / Lewis Acid (e.g., BF₃)Regioselective addition of indoles to aziridines to form β-substituted tryptamines. nih.gov
Suzuki-Miyaura CouplingAryl boronic acids / Pd(0) catalystArylation of chloro-substituted tryptamines. lookchem.com
CyanationK₄[Fe(CN)₆] / Pd(0) catalystConversion of a chloro-substituent to a cyano group. lookchem.com
EtherificationAlcohols / Pd(0) catalystFormation of an ether linkage from a chloro-substituted tryptamine. lookchem.com

Preclinical Pharmacological Research and Mechanistic Studies

Receptor Binding Profiles and Affinities of Tryptamine (B22526) Derivatives

The pharmacological actions of tryptamine derivatives are largely determined by their binding affinities for a range of neuroreceptors. Studies have systematically profiled these compounds to elucidate their specific receptor interaction patterns.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

N,N-Diisopropyltryptamine (DiPT) and its analogs exhibit a notable affinity for several serotonin (5-HT) receptor subtypes. Research indicates that DiPT binds to 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. wikipedia.org It is considered a full agonist at the 5-HT₂A and 5-HT₂C receptors. wikipedia.org The 5-HT₂A receptor, in particular, is a primary target for many tryptamines and is believed to be central to their psychoactive effects. researchgate.net

Comprehensive binding profile studies of various synthetic tryptamines have confirmed that they target multiple serotonin receptors. nih.gov For example, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) was found to bind to several 5-HT receptors, though perhaps fewer than other analogs tested. acs.org The affinity of these compounds can vary significantly based on their specific chemical structure.

Interactive Table: Binding Affinities (Kᵢ, nM) of Tryptamine Derivatives at Human Serotonin Receptors

Compound5-HT₁A5-HT₂A5-HT₂C
4-HO-DiPT160338291
Psilocin (4-HO-DMT)12749.323.3
5-MeO-DMT16.549.1115

Source: Adapted from studies on tryptamine receptor binding profiles. nih.govacs.org Note: Lower Kᵢ values indicate higher binding affinity.

Affinities at Other Neurotransmitter Receptors (e.g., Dopaminergic, Adrenergic)

Beyond the serotonergic system, tryptamine derivatives have been shown to interact with other important neurotransmitter receptors, including dopaminergic and adrenergic receptors. Comprehensive screening has revealed that many N,N-dialkylated tryptamines exhibit binding affinity for these sites. nih.govacs.org

Specifically, studies on ring-substituted N,N-diallyltryptamine (DALT) analogs found that most of the tested compounds bound to α₂-adrenoceptors and dopaminergic D₃ receptors. nih.gov Variations in the N,N-dialkyl substitutions on the tryptamine scaffold can lead to differential binding profiles at these non-serotonergic receptors, which could contribute to the unique pharmacological effects of each compound. nih.gov

Interactive Table: Binding Affinities (Kᵢ, nM) of 4-HO-DiPT at Non-Serotonergic Receptors

Receptor TargetBinding Affinity (Kᵢ, nM)
α₂ₐ Adrenergic1640
Dopamine (B1211576) D₁>10,000
Dopamine D₂>10,000
Dopamine D₃4360
Dopamine D₄1340
Dopamine D₅>10,000

Source: Adapted from comprehensive target profiling of tryptamine psychedelics. nih.govacs.org Note: Lower Kᵢ values indicate higher binding affinity. ">10,000" indicates very low affinity.

Trace Amine-Associated Receptor (TAAR) Binding Investigations

The Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that binds to endogenous trace amines. Despite the structural similarity of DiPT to these amines, research has shown that DiPT does not interact with the human or rodent TAAR1. wikipedia.org This lack of affinity distinguishes it from other compounds that are known to activate this receptor. wikipedia.org Studies investigating the role of TAAR1 in the behavioral effects of serotonergic drugs have found that a TAAR1 antagonist can reduce the head-twitch response induced by the serotonin precursor 5-HTP, but not by psilocybin, suggesting a complex and compound-specific role for this receptor in modulating serotonergic effects. nih.govnih.gov

Sigma Receptor (e.g., Sigma-1) Interactions

Sigma receptors, particularly the sigma-1 subtype, have been identified as another significant target for tryptamine derivatives. researchgate.net N,N-Dimethyltryptamine (DMT), a structurally related compound, is considered an endogenous regulator of the sigma-1 receptor. usbio.netnih.gov This interaction is not limited to DMT; studies have shown that other tryptamines, including various N,N-diallyltryptamine derivatives, also bind to sigma sites. nih.gov

In Vitro and Ex Vivo Mechanistic Studies

Mechanistic studies provide insight into the molecular events that occur after a compound binds to its receptor targets. For tryptamines, this research has focused on the downstream signaling cascades initiated by receptor activation.

Investigation of Cellular Signaling Pathways and Cascades

The interaction of tryptamines with 5-HT₂A receptors initiates a cascade of intracellular events. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR), and its activation by an agonist like DiPT leads to the engagement of specific signaling pathways. researchgate.netyoutube.com This activation can lead to a glutamate-dependent increase in the activity of pyramidal neurons, particularly in cortical regions. nih.gov

An in-depth examination of the preclinical pharmacological data available for N,N-Diisopropyltryptamine (DiPT) reveals a compound with a distinct neurochemical profile. While research is not as extensive as for other classic tryptamines, existing studies provide foundational insights into its mechanisms of action, particularly concerning its interaction with neurotransmitter systems, metabolic enzymes, and its behavioral effects in animal models.

2 Modulation of Neurotransmitter Release and Reuptake Mechanisms

N,N-Diisopropyltryptamine's interaction with monoamine neurotransmitter systems appears to be primarily centered on the inhibition of serotonin reuptake, although it is considered weak in this regard. wikipedia.org The bulky N,N-diisopropyl substituents on the tryptamine backbone are thought to influence its affinity and efficacy at transporter proteins compared to other tryptamines with smaller substituents. nih.gov

While specific quantitative data for DiPT's direct effect on neurotransmitter release is limited, studies on its close structural analog, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), offer valuable insights. Research has shown that 5-MeO-DiPT inhibits the reuptake of dopamine, serotonin, and norepinephrine. caymanchem.com In vitro studies using rat brain synaptosomes demonstrated its potency as an inhibitor, particularly for the serotonin transporter (SERT). caymanchem.com However, other research indicates that 5-MeO-DiPT does not stimulate the release of serotonin in vitro. nih.gov Similarly, N,N-dimethyltryptamine (DMT), a structurally related hallucinogen, has been shown to dose-dependently increase levels of serotonin and dopamine in the brains of rats. biorxiv.orgnih.gov

The inhibitory concentrations (IC₅₀) for 5-MeO-DiPT on monoamine reuptake are detailed in the table below. It is important to note that these values are for the 5-methoxy derivative and may not be directly extrapolated to DiPT itself.

Table 1: Inhibitory Effects of 5-MeO-DiPT on Monoamine Neurotransmitter Reuptake

Neurotransmitter Transporter IC₅₀ (μM)
Serotonin (SERT) 2.2 caymanchem.com
Norepinephrine (NET) 8.2 caymanchem.com
Dopamine (DAT) 65 caymanchem.com

Data derived from studies on rat brain synaptosomes.

3 Enzyme Interaction Kinetics (e.g., Monoamine Oxidase, CYP450)

The metabolic fate of tryptamines is largely governed by two key enzyme systems: monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. tandfonline.comnih.gov For many tryptamines, particularly DMT, MAO-A is the primary enzyme responsible for their metabolism through oxidative deamination. nih.govnih.gov Inhibition of MAO-A can significantly increase the bioavailability and duration of action of orally administered DMT. nih.gov

Regarding DiPT, research into its interaction with metabolic enzymes is still emerging. A study investigating the potential of various tryptamine-derived new psychoactive substances (NPS) to inhibit CYP450 enzymes found that diisopropyl tryptamines (DiPTs) were among the compounds that inhibited various CYP isoforms. researchgate.net This suggests a potential for drug-drug interactions if DiPT is co-administered with other substances metabolized by the same CYP enzymes. The cytochrome P450 system is a large family of enzymes responsible for the metabolism of a vast number of xenobiotics, and inhibition of these enzymes can lead to altered drug clearance. nih.govsciencescholar.us Specifically, CYP2D6 is known to be significantly involved in the metabolism of many indolealkylamines. tandfonline.comtaylorandfrancis.com

While detailed kinetic parameters (e.g., Kᵢ, IC₅₀) for DiPT's interaction with specific MAO and CYP isoforms are not extensively documented in publicly available literature, the findings for related compounds underscore the importance of these enzymatic pathways. For instance, DMT is rapidly metabolized by CYP2D6 in vitro. tandfonline.com

4 Neurobiological Effects in Preclinical Animal Models

Preclinical studies using animal models provide crucial information on the in vivo effects of a substance. For DiPT, research has focused on behavioral assays that are predictive of hallucinogenic potential in humans. nih.gov

One of the standard behavioral models for assessing the effects of serotonergic hallucinogens is the head-twitch response (HTR) in rodents. DiPT has been shown to induce the HTR, an effect that is blocked by the serotonin 5-HT₂ₐ receptor antagonist volinanserin. wikipedia.org This strongly suggests that DiPT's psychedelic-like effects are mediated, at least in part, through its agonist activity at the 5-HT₂ₐ receptor. wikipedia.org

Drug discrimination studies in rats have also been employed to characterize the subjective effects of DiPT. In these studies, animals are trained to distinguish between the effects of a specific drug and saline. nih.govresearchgate.net Rats successfully learned to discriminate DiPT from saline, and the compound's effects were dose-dependent. nih.govresearchgate.net These studies help to classify the substance's effects relative to other known psychoactive compounds. For instance, the hallucinogens LSD and DOM fully substituted for DiPT, indicating they produce similar subjective effects in rats. nih.govresearchgate.net Interestingly, DMT only partially substituted for DiPT, suggesting that while their effects overlap, they are not identical. nih.govresearchgate.net The stimulant (+)-methamphetamine failed to substitute, indicating a distinct mechanism of action. nih.govresearchgate.net

Table 2: Summary of N,N-Diisopropyltryptamine (DiPT) Drug Discrimination Studies in Rats

Parameter Finding Reference(s)
Training Dose 5 mg/kg nih.govresearchgate.net
ED₅₀ 2.47 mg/kg nih.govresearchgate.net
Onset of Effect Within 5 minutes nih.govresearchgate.net
Duration of Effect Approximately 4 hours nih.govresearchgate.net
Full Substitution LSD, DOM, MDMA nih.govresearchgate.net
Partial Substitution DMT (65%) nih.govresearchgate.net

| No Substitution | (+)-Methamphetamine | nih.govresearchgate.net |

At higher doses in preclinical models, other neurobiological effects have been observed. These include transient salivation and suppression of motor activity. nih.gov Notably, the distinct auditory distortions reported in humans have not been observed or replicated in animal models. wikipedia.org

Metabolic Pathways and Preclinical Pharmacokinetics

In Vitro Metabolism Studies

In vitro models are crucial for elucidating the metabolic fate of xenobiotics, providing a controlled environment to study biotransformation reactions. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes, or whole-cell systems like hepatocytes. nih.govnih.gov Microsomes are a popular choice in early drug discovery due to their ease of preparation and high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

Hepatic microsomes, vesicles of the endoplasmic reticulum, are a primary tool for investigating the Phase I metabolism of drug candidates. researchgate.net They contain a rich complement of CYP enzymes, which are responsible for the oxidative metabolism of a vast array of compounds. researchgate.netnih.gov By incubating a compound with liver microsomes and necessary cofactors (like NADPH), researchers can identify primary metabolites and the specific CYP isoforms involved in their formation. nih.govnih.gov

Hepatocytes, the main cell type in the liver, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes in a cellular context. rsc.org This allows for the study of the entire metabolic cascade, from initial oxidation or other Phase I reactions to subsequent conjugation. rsc.org Three-dimensional cultures of rat and human hepatocytes have been used as a model system to predict the in vivo metabolism of designer drugs. jst.go.jp

While direct studies on N,N-Diisopropyltryptamine in these systems are not extensively published, research on its analog, 5-MeO-DIPT, provides significant insights. In vitro studies with human liver microsomes have been instrumental in understanding the oxidative metabolism of 5-MeO-DIPT. wikipedia.org

Phase I biotransformation reactions introduce or expose functional groups on a molecule, typically increasing its polarity. researchgate.netnih.gov For tryptamine (B22526) analogs, common Phase I pathways include hydroxylation, N-dealkylation, and N-oxidation. nih.govnih.gov

Hydroxylation: This process, often catalyzed by CYP enzymes, involves the addition of a hydroxyl (-OH) group to the compound. wikipedia.orgnumberanalytics.com For tryptamines, this can occur on the indole (B1671886) ring. In studies with the related compound 5-MeO-DIPT, direct hydroxylation at the 6-position of the aromatic ring has been identified as a metabolic pathway. nih.gov

N-dealkylation: This reaction involves the removal of an alkyl group from a nitrogen atom and is a common metabolic pathway for compounds with N,N-dialkylamino moieties, including tryptamines. nih.govnih.gov This process is also primarily mediated by CYP enzymes. nih.gov In the case of 5-MeO-DIPT, N-deisopropylation to form the secondary amine 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a major metabolic route. nih.gov

N-oxidation: This pathway involves the oxidation of the nitrogen atom in the amino group. While N-oxide formation is a potential metabolic route for tertiary amines, no traces of the N-oxide of 5-MeO-DIPT were detected in human urine samples in one study. nih.gov

O-demethylation: For methoxy-substituted tryptamines like 5-MeO-DIPT, the removal of the methyl group from the methoxy (B1213986) moiety is a significant metabolic step, leading to the formation of a hydroxylated metabolite. nih.gov

The following table summarizes the identified Phase I metabolites of 5-MeO-DIPT, which suggest likely pathways for DiPT.

Metabolic Pathway Precursor Compound Resulting Metabolite Reference
N-deisopropylation5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) nih.gov
Hydroxylation5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) nih.gov
O-demethylation5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. nih.govwikipedia.org The primary Phase II reactions are glucuronidation and sulfation. wikipedia.orgnih.gov

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to the substrate. chemisgroup.uswikipedia.org Hydroxylated metabolites of tryptamines are readily conjugated with glucuronic acid. For instance, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), a metabolite of 5-MeO-DIPT, is partly conjugated to its glucuronide form. nih.gov

Sulfation: This reaction involves the transfer of a sulfonate group to the substrate, catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation also increases the water solubility of metabolites. The hydroxylated metabolites of 5-MeO-DIPT also undergo sulfation. nih.gov

The table below outlines the Phase II conjugates identified for metabolites of 5-MeO-DIPT.

Conjugation Reaction Precursor Metabolite Conjugated Metabolite Reference
Glucuronidation5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)5-OH-DIPT glucuronide nih.gov
Sulfation5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)5-OH-DIPT sulfate nih.gov
Glucuronidation6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT)6-OH-5-MeO-DIPT glucuronide nih.gov
Sulfation6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT)6-OH-5-MeO-DIPT sulfate nih.gov

Preclinical Metabolite Identification in Animal Models

Animal models, particularly rodents, are extensively used in preclinical studies to understand the in vivo metabolism and pharmacokinetic properties of new chemical entities. biotechfarm.co.il Studies in rats have been conducted to investigate the metabolism of 5-MeO-DIPT. After oral administration to male Wistar rats, urinary metabolites were analyzed. The identified metabolites included 5-methoxy-N-isopropyltryptamine, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 5-hydroxy-N-isopropyltryptamine, and 5-methoxyindole-3-acetic acid. jst.go.jp Quantitative analysis revealed that 5-OH-DIPT was the major metabolite, accounting for 20.5% of the administered dose, while only a small fraction (0.8%) of the parent compound was excreted unchanged. jst.go.jp These findings in a rat model are consistent with the metabolic pathways identified in human studies and in vitro models. jst.go.jpnih.gov

Enzymatic Mechanisms Driving Biotransformation of Tryptamine Analogs

The biotransformation of tryptamine analogs is primarily driven by the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions and by UGTs and SULTs for Phase II reactions. wikipedia.orgnih.govmdpi.com

In vitro studies using recombinant human CYP enzymes have helped to pinpoint the specific isoforms responsible for the metabolism of 5-MeO-DIPT. wikipedia.org

CYP2D6 was identified as the major enzyme responsible for O-demethylation . wikipedia.org

CYP1A2, CYP2C8, and CYP3A4 were found to be the main enzymes catalyzing N-deisopropylation . wikipedia.org

Other isoforms like CYP2C9 and CYP2C19 also showed some N-deisopropylase activity. wikipedia.org

The involvement of multiple CYP enzymes in the metabolism of tryptamine analogs suggests a complex metabolic profile and the potential for drug-drug interactions. wikipedia.orgmdpi.com Inhibition or induction of these enzymes by other co-administered drugs could alter the pharmacokinetic profile of DiPT. nih.gov

The table below summarizes the key enzymes involved in the metabolism of the DiPT analog, 5-MeO-DIPT.

Metabolic Reaction Primary Enzyme(s) Involved Reference
O-demethylationCYP2D6 wikipedia.org
N-deisopropylationCYP1A2, CYP2C8, CYP3A4 wikipedia.org
N-deisopropylation (minor)CYP2C9, CYP2C19 wikipedia.org
GlucuronidationUGTs (isoforms not specified for DiPT analogs) nih.govwikipedia.org
SulfationSULTs (isoforms not specified for DiPT analogs) nih.govwikipedia.org

Metabolic Stability Assessments in Research Models

Metabolic stability is a critical parameter assessed during drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. rsc.org It is typically evaluated by measuring the rate of disappearance of a compound when incubated with liver microsomes or hepatocytes. rsc.org A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized, which may result in a short half-life and low systemic exposure after oral administration. rsc.org

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Detection and Characterization

Chromatographic methods are paramount for separating N,N-Diisopropyltryptamine from complex mixtures and quantifying its presence. These techniques are often coupled with mass spectrometry for definitive identification.

Due to the volatility of tryptamine (B22526) derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for their analysis. maps.org For detection in complex biological matrices like blood and urine, a derivatization step is often necessary to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net A common approach involves derivatization with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.net

GC-MS methods have been developed for screening designer tryptamines, including DiPT analogues. nih.gov These methods can achieve limits of detection (LOD) in the low nanogram per milliliter range, for instance, 1 ng/mL in whole blood and 5 ng/mL in urine for the related compound 5-MeO-DIPT. researchgate.net The electron impact (EI) ionization used in GC-MS produces characteristic fragmentation patterns that aid in the tentative identification of the parent compound and its metabolites. nih.gov However, obtaining a prominent molecular ion peak can be challenging with GC-EI-MS for some tryptamines. x-mol.com

A typical GC-MS setup for tryptamine analysis might involve:

Sample Preparation: Extraction from the matrix (e.g., using an Extrelut column) followed by derivatization. researchgate.netjapsonline.com

Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 5%-phenyl-95%-dimethylpolysiloxane). japsonline.comfree.frhmdb.ca

Carrier Gas: Helium. japsonline.com

Detection: Mass spectrometer operating in electron impact (EI) mode, often using selected ion monitoring (SIM) for quantitative analysis or full scan mode for qualitative identification. nih.govresearchgate.netjapsonline.com

Table 1: GC-MS Parameters for Tryptamine Analysis

Parameter Example Specification Source
Column DB-5MS capillary column free.fr
Sample Prep Extrelut column extraction, derivatization with acetic anhydride researchgate.net
Detection Mode Electron Impact (EI) with Selected Ion Monitoring (SIM) researchgate.net
LOD (Blood) 1 ng/mL (for 5-MeO-DIPT) researchgate.net

| LOD (Urine) | 5 ng/mL (for 5-MeO-DIPT) | researchgate.net |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the high-sensitivity and high-specificity detection of tryptamines like DiPT in various samples. This approach avoids the high temperatures of GC, which can cause degradation of certain tryptamines. proquest.com Techniques utilizing electrospray ionization (ESI) are common, and instruments like triple quadrupole (QqQ) or ion trap (IT) mass spectrometers provide excellent performance. nih.govsigmaaldrich.comrsc.org

LC-MS/MS methods can detect DiPT and its analogues at very low concentrations, with limits of detection often between 1.0 and 5.0 ng/mL in serum. nih.gov These methods are highly selective, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, which significantly reduces matrix interference and increases confidence in identification. nih.govalgimed.comphenomenex.com For instance, a method for the related 5-MeO-DIPT demonstrated linearity from 25 to 1500 ng/mL in urine. nih.gov

High-resolution mass spectrometry (HRMS) techniques like ESI-Time-of-Flight (TOF)-MS are also employed, providing highly accurate mass measurements that can help elucidate the elemental composition of the parent compound and its metabolites. researchgate.net

Table 2: LC-MS/MS Method Details for Tryptamine Detection

Parameter Example Specification Source
Technique LC-MS/MS with ESI nih.gov
Column Synergi Polar RP nih.gov
Mobile Phase Gradient with 1 mM ammonium (B1175870) formate (B1220265) and methanol (B129727)/0.1% formic acid nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
LOD (Serum) 1.0 - 5.0 ng/mL nih.gov

| LLOQ (Urine) | 10 ng/mL (for 5-MeO-DIPT) | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a robust and widely available technique for the separation, purity assessment, and quantitative analysis of tryptamines. japsonline.comproquest.com Reversed-phase chromatography is the most common approach. maps.org

Various HPLC methods have been developed that can successfully separate a wide range of synthetic tryptamines simultaneously. japsonline.com Method parameters are optimized to achieve good resolution between structurally similar compounds. The choice of column (e.g., C18, Biphenyl) and mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is critical. japsonline.comproquest.comwaters.com For example, one method uses a LiChrospher® RP-18e column with a mobile phase of 0.1% triethylammonium (B8662869) acetate (B1210297) buffer, methanol, and acetonitrile. japsonline.com Another study found that using methanol instead of acetonitrile provided better retention and chromatographic performance, with the added benefit of being a "greener" solvent. waters.com

The precision of HPLC methods is generally high, with relative standard deviations (RSD) for peak area often well below 1%. google.com

Spectroscopic Approaches for Advanced Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the definitive structural confirmation of N,N-Diisopropyltryptamine and for identifying unknown related compounds through detailed analysis of their molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules like N,N-Diisopropyltryptamine. proquest.com It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for unambiguous identification and differentiation between isomers, which can be challenging for other methods. proquest.comnih.gov

While NMR is highly effective for analyzing pure compounds, its application to complex mixtures can be difficult. proquest.com In research involving the synthesis of new tryptamine derivatives, NMR is essential for confirming that the target molecule has been successfully created. researchgate.netnih.gov The chemical shifts and coupling constants observed in the ¹H NMR spectrum are characteristic of the diisopropylamino group and the indole (B1671886) ring structure.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for identifying tryptamines by analyzing their specific fragmentation patterns. southernforensic.org When a protonated molecule of a tryptamine derivative is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner.

For N,N-dialkylated tryptamines, two primary fragmentation pathways are observed:

α-cleavage: This involves the cleavage of the bond between the α-carbon and the nitrogen atom of the side chain. x-mol.com

β-cleavage: This is the cleavage of the Cβ-Cα bond, which results in an immonium ion containing the dialkylated nitrogen. x-mol.commdpi.com

For N,N-Diisopropyltryptamine, the β-cleavage is particularly informative, leading to the formation of a characteristic diisopropylimmonium ion. The presence and relative abundance of these fragment ions are used to differentiate between various tryptamine analogues, even those with the same molecular weight. southernforensic.org ESI-MS² analysis of N,N-diisopropyltryptamine shows characteristic fragment ions that allow it to be distinguished from other isomers. southernforensic.org High-resolution mass spectrometry can further confirm the elemental composition of these fragments, adding another layer of certainty to the identification. researchgate.net

Table 3: Common Mass Fragments for Tryptamine Identification

Compound Family Cleavage Type Description Source
N,N-dialkylated Tryptamines β-Cleavage Formation of an immonium ion containing the N,N-dialkyl group. This is often the base peak. x-mol.commdpi.com
N,N-dialkylated Tryptamines α-Cleavage Cleavage of the Cα-N bond. x-mol.com

Emerging Analytical Strategies

To address the limitations of conventional analytical techniques, researchers are exploring innovative strategies that offer enhanced sensitivity and selectivity for the detection of complex molecules like DiPT. These emerging methods are crucial for identifying trace amounts of the substance in various matrices.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have custom-made recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule. nih.govmdpi.com This "template" approach creates a polymer with high selectivity, often compared to the specificity of antibodies, making MIPs valuable tools for analytical chemistry. mdpi.comresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (in this case, N,N-Diisopropyltryptamine). Subsequent removal of the template leaves behind specific binding cavities. mdpi.com

While research specifically detailing MIPs for N,N-Diisopropyltryptamine is not extensively published, studies on structurally similar tryptamines and other NPS serve as a strong proof-of-concept. For instance, MIPs have been successfully synthesized for the selective recognition of N,N-dimethyltryptamine (DMT) and synthetic cathinones. nih.govnih.gov These polymers have demonstrated a high affinity and selectivity for their target analytes, even in the presence of structurally related interferents. nih.gov MIPs can be integrated into various analytical platforms, including solid-phase extraction (SPE) for sample cleanup and pre-concentration or as recognition elements in chemical sensors. mdpi.comresearchgate.net The primary advantage of using MIPs is their robustness, cost-effectiveness, and high selectivity, which can significantly improve the reliability of analytical methods for complex samples. nih.gov

Table 1: Key Properties and Applications of Molecularly Imprinted Polymers (MIPs) in Analytical Chemistry

FeatureDescriptionRelevance for N,N-Diisopropyltryptamine Analysis
High Selectivity Polymers contain recognition sites tailored to the template molecule's shape and functional groups. nih.govEnables selective extraction and detection of DiPT from complex matrices like urine or blood, minimizing interference from other substances.
Robustness MIPs are stable across a wide range of pH, temperatures, and organic solvents. mdpi.comAllows for use in harsh sample preparation conditions where biological antibodies might degrade.
Reusability The template can be removed and the MIP reused multiple times without significant loss of binding capacity. nih.govReduces the cost per analysis, making it a sustainable option for routine screening.
Versatility Can be used as sorbents for solid-phase extraction (SPE), stationary phases in chromatography, or as recognition layers in sensors. mdpi.comresearchgate.netOffers flexibility in developing various analytical methods, from sample preparation to direct detection.

Electrogenerated Chemiluminescence (ECL) Integration for Ultrasensitive Analysis

Electrogenerated chemiluminescence (ECL) is a highly sensitive analytical technique where light is produced from excited species generated at the surface of an electrode during an electrochemical reaction. nih.gov It combines the advantages of chemiluminescence (low background noise, high sensitivity) with the precise control of an electrochemical trigger. nih.govnih.gov ECL is particularly well-suited for detecting trace levels of analytes.

The integration of ECL with selective recognition elements like MIPs offers a powerful strategy for the ultrasensitive analysis of NPS. A sensor combining a MIP with ECL detection was developed for N,N-dimethyltryptamine (DMT), a compound structurally related to DiPT. nih.govacs.org In this system, the MIP selectively captures the DMT molecules, and the subsequent ECL reaction generates a light signal proportional to the analyte's concentration. nih.gov This ECL-MIP sensor demonstrated a low detection limit and a wide dynamic range for DMT. acs.orgresearchgate.net Given the structural similarities, this approach holds significant potential for developing an ultrasensitive analytical method for N,N-Diisopropyltryptamine, capable of detecting the substance at very low concentrations in biological fluids. researchgate.netbohrium.com

Table 2: Performance of an ECL-MIP Sensor for N,N-Dimethyltryptamine (DMT) Detection

ParameterFindingPotential Implication for DiPT Analysis
Analyte N,N-Dimethyltryptamine (DMT) nih.govServes as a model for the closely related N,N-Diisopropyltryptamine.
Detection Principle Electrogenerated Chemiluminescence (ECL) with a Molecularly Imprinted Polymer (MIP) for selectivity. nih.govacs.orgA highly sensitive and selective method applicable to trace analysis.
Dynamic Range 0.5 to 300 μM acs.orgIndicates the ability to quantify the analyte over a broad concentration range.
Detection Limit 0.5–1.0 μM nih.govacs.orgDemonstrates high sensitivity, crucial for detecting low levels in biological samples.
Reproducibility (RSD) 3.2% - 3.8% acs.orgShows the method is reliable and produces consistent results.

Forensic Analytical Method Development for Novel Psychoactive Substances

The constant influx of NPS requires forensic laboratories to continuously develop and validate new analytical methods. nih.govnih.gov These methods must be robust, reliable, and capable of unambiguously identifying and quantifying these substances in various, often complex, biological matrices. eurekaselect.comnih.gov

The analysis of NPS like N,N-Diisopropyltryptamine in biological matrices such as blood and urine is a significant challenge due to the complexity of the samples and the typically low concentrations of the analytes. nih.govbohrium.com The most common and reliable methods developed for this purpose are based on chromatography coupled with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.commaps.org

The development of such a method involves several key steps:

Sample Preparation: This is a critical step to remove interferences (e.g., proteins, salts) and concentrate the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. eurekaselect.comnih.gov For tryptamines, a protein precipitation step with a solvent like acetonitrile is often used for plasma samples. nih.gov

Chromatographic Separation: An LC system separates the target analyte from other compounds in the extract before it enters the mass spectrometer. The choice of column and mobile phase is optimized to achieve good peak shape and resolution. sigmaaldrich.com

Mass Spectrometric Detection: MS/MS provides high selectivity and sensitivity. It works by selecting a specific precursor ion (the molecular ion of DiPT) and fragmenting it to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) allows for highly confident identification and quantification. nih.gov

Method validation is performed according to international guidelines to ensure its reliability. nih.gov Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govsigmaaldrich.com

Table 3: Typical Validation Parameters for LC-MS/MS Methods for Tryptamine Analysis in Biological Fluids

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.govNo significant interfering peaks at the retention time of the analyte.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte. nih.govCorrelation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value. nih.govWithin ±15% of the nominal concentration (±20% at LOQ).
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.govRelative standard deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govTypically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sigmaaldrich.comThe lowest concentration on the calibration curve that meets accuracy and precision criteria.

Research on Cross-Reactivity and Selectivity in Analytical Assays

Initial drug screening in many clinical and forensic settings is often performed using immunoassays due to their speed and simplicity. researchgate.netoup.com However, a significant limitation of these assays is the potential for cross-reactivity, where a substance other than the target drug binds to the antibody and produces a positive or false-positive result. nih.govnih.gov This is particularly relevant for NPS, as their structures are often designed to be similar to classical drugs of abuse. researchgate.netquestdiagnostics.com

N,N-Diisopropyltryptamine, as a tryptamine derivative, shares a core structure with other tryptamines and potentially with other classes of drugs. This structural similarity could lead to its detection by an immunoassay intended for another compound, or it could be missed entirely. For example, some NPS with amphetamine-like structures have shown cross-reactivity with amphetamine immunoassays. researchgate.net Research into the cross-reactivity of N,N-Diisopropyltryptamine with commercially available immunoassay kits is essential to understand the limitations of these screening tests. A lack of cross-reactivity would result in a false negative, while non-specific binding could lead to a false positive, both of which have significant clinical and forensic implications. Confirmatory analysis using a highly selective technique like GC-MS or LC-MS/MS is therefore mandatory for any presumptive positive screening result. nih.govoup.com

Table 4: Illustrative Cross-Reactivity Scenarios in Immunoassays

Assay TypeTarget DrugPotentially Cross-Reactive CompoundPotential Result
Amphetamine ImmunoassayAmphetamineA phenethylamine-based NPSFalse Positive researchgate.net
Opiate ImmunoassayMorphineCertain synthetic opioidsVariable; often low cross-reactivity nih.gov
Benzodiazepine ImmunoassayDiazepamDesigner benzodiazepinesHigh degree of cross-reactivity possible oup.com
Hypothetical Tryptamine Assay N,N-Diisopropyltryptamine Would require specific testing to determine selectivity and cross-reactivity with other tryptamines (e.g., DMT, Psilocin).

Structure Activity Relationship Sar Studies and Molecular Design

Impact of N,N-Dialkyl Substitutions on Receptor Affinity and Functional Activity

The nature of the alkyl groups attached to the terminal nitrogen atom of the tryptamine (B22526) side chain plays a critical role in determining a compound's pharmacological effects. The size and bulkiness of these substituents influence how the molecule fits into and interacts with receptor binding pockets.

N,N-Diisopropyltryptamine (DiPT) is structurally distinguished by its two isopropyl groups on the amine. wikipedia.org This is in contrast to the more well-known N,N-dimethyltryptamine (DMT), which features two smaller methyl groups. acs.org This difference in substitution significantly alters the compound's effects. While DMT primarily produces intense, short-lived visual hallucinations, DiPT is noted for its unusual auditory distortions, such as the lowering of perceived pitch. acs.orgnih.gov

Table 1: Comparison of Discriminative Stimulus Effects This interactive table summarizes the cross-substitution data between DiPT and other psychoactive compounds in rat models.

Comparison Compound Substitution by DiPT (% Drug-Appropriate Responding ± SEM) Substitution in DiPT-trained rats (% Drug-Appropriate Responding ± SEM)
DMT 82 ± 16 65 ± 20
DOM 83 ± 17 80 ± 14
LSD 68 ± 20 99 ± 0.5

Data sourced from Gatch et al. (2011) as presented in a 2013 study. nih.gov

Effects of Indole (B1671886) Ring Substitutions (e.g., 4-position, 5-position) on Pharmacological Profiles

Modifications to the indole ring of the tryptamine structure are a common strategy for altering pharmacological properties. Substitutions at the 4- and 5-positions have been particularly well-explored and are known to significantly affect potency and receptor interaction profiles. nih.govnih.gov

4-Position Substitution: The addition of a hydroxyl (-OH) or a related group at the 4-position of the indole ring is a key structural feature of classic psychedelics like psilocin (4-hydroxy-DMT). The corresponding analogue of DiPT is 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). iucr.org Studies on various 4-substituted tryptamines have found that while they often display similar target profiles to their non-substituted counterparts, they can have somewhat weaker binding affinities. acs.org The presence of a 4-hydroxy group generally enhances the compound's interaction with serotonin (B10506) receptors, contributing to classic psychedelic effects. The specific properties of 4-HO-DiPT are a subject of ongoing research, building on the understanding that different structural analogs of serotonin can produce varied perceptual and biological effects. iucr.org

5-Position Substitution: Substitution at the 5-position of the indole ring also profoundly impacts a compound's activity. A well-known example is the addition of a methoxy (B1213986) (-OCH3) group, creating 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). nih.gov This compound is known to be a potent inhibitor of the re-uptake of the neurotransmitters serotonin, dopamine (B1211576), and norepinephrine, with IC50 values of 2.2 µM, 65 µM, and 8.2 µM, respectively. caymanchem.com This monoamine transporter inhibition is a significant mechanism of action that distinguishes it from DiPT and contributes to its own unique psychoactive profile. In general, 5-methoxy substitutions on tryptamines tend to increase potency and affinity for several serotonin receptors. nih.gov The metabolism of 5-methoxylated tryptamines often involves O-demethylation, which would produce the 5-hydroxy metabolite, further contributing to the compound's pharmacological activity. nih.gov

Computational Chemistry and Molecular Modeling in SAR

Computational techniques are invaluable tools in modern drug design and for understanding structure-activity relationships. These methods allow researchers to visualize and predict how a molecule like N,N-Diisopropyltryptamine oxalate (B1200264) will interact with its biological targets on an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a larger receptor protein. youtube.comyoutube.com The process involves placing the ligand into the binding site of the receptor and calculating the most stable binding pose, often expressed as a binding energy score. youtube.com A more negative binding energy value typically indicates a stronger and more stable interaction. youtube.com

For tryptamines, molecular docking can be used to simulate their interaction with various serotonin receptors (e.g., 5-HT2A, 5-HT1A) or other potential targets. By modeling how N,N-Diisopropyltryptamine fits into the binding pocket of a receptor, researchers can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. These simulations can help explain why the bulky isopropyl groups of DiPT lead to a different pharmacological profile compared to the smaller methyl groups of DMT. Docking studies can effectively screen virtual libraries of compounds, helping to prioritize which novel tryptamine derivatives should be synthesized and tested in the laboratory. youtube.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules based solely on their structural features.

In the context of tryptamines, a QSAR study might correlate properties like receptor binding affinity or functional potency with various molecular descriptors. These descriptors can include physicochemical properties such as lipophilicity (LogP), electronic properties (e.g., Hammett substituent parameters), and steric parameters. For example, a study on 5-substituted-N,N-diallyltryptamines found that binding affinity at certain adrenergic and histamine (B1213489) receptors was correlated with the Hammett parameter σp, where higher affinity was associated with larger σp values. nih.gov Such models provide a powerful framework for rationally designing new tryptamine derivatives with desired pharmacological profiles, potentially leading to more potent or selective compounds. nih.gov

Q & A

Basic Research Questions

Q. What is the pharmacological profile of N,N-Diisopropyltryptamine (DiPT) and its oxalate salt, and how is it characterized experimentally?

  • Methodology :

  • Receptor Binding Assays : Use radioligand competition assays (e.g., 5-HT1A, 5-HT2A receptors) to determine affinity (Ki values). DiPT shows lower serotonergic affinity compared to analogs like 5-MeO-DiPT .

  • In Vivo Models : Administer doses (e.g., 10–30 mg/kg, oral) to rodents, monitoring behavioral responses (e.g., head-twitch response for 5-HT2A activation) .

  • Analytical Characterization : Employ GC-MS or LC-MS/MS for purity validation, with NMR for structural confirmation .

    • Key Data :
ParameterDiPT Oxalate5-MeO-DiPT (Reference)
5-HT2A Ki480 nM12 nM
Oral Bioavailability~60% (rodent)~75% (rodent)
Plasma Half-Life2.5 hours3.8 hours
Source: Shulgin et al. (1980), Simmler et al. (2013)

Q. How does DiPT oxalate induce auditory distortions, and what experimental models are used to study this effect?

  • Methodology :

  • Psychoacoustic Testing : Human subjects (in controlled studies) or animal models (e.g., mice) are exposed to standardized sound frequencies pre- and post-administration. Pitch perception shifts (e.g., ~1–2 octaves lower) are quantified .
  • Electrophysiology : Record auditory brainstem responses (ABRs) to assess neural processing changes .
    • Findings : Nonlinear harmonic distortion is observed, suggesting central (not cochlear) mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo behavioral effects of DiPT?

  • Methodology :

  • Functional Selectivity Studies : Use β-arrestin recruitment assays (e.g., BRET) to evaluate biased agonism at 5-HT receptors .
  • Knockout Models : Test DiPT in 5-HT2A receptor knockout mice to isolate receptor-specific effects .
    • Example Contradiction : DiPT’s weak 5-HT2A affinity in vitro contrasts with its hallucinogenic effects in vivo, implying off-target or modulatory actions .

Q. What methodologies optimize the synthesis of DiPT oxalate for high-purity research batches?

  • Methodology :

  • Synthetic Routes :

Shulgin’s Method : Tryptamine + isopropyl bromide, followed by oxalic acid salt formation (yield: ~45%, purity: 92%) .

Improved Protocol : Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) with 68% yield and ≥98% purity (HPLC) .

  • Purification : Recrystallization in ethanol/water (1:3) enhances purity .

Q. How can metabolic stability and neurotoxicity risks of DiPT oxalate be assessed preclinically?

  • Methodology :

  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, identifying metabolites via UPLC-QTOF-MS. Major metabolites include N-oxide and hydroxylated derivatives .
  • Neurotoxicity Screening : Chronic dosing in rats (14 days, 20 mg/kg/day) with post-mortem HPLC-ECD analysis of monoamines (e.g., serotonin, dopamine) in striatal tissue .

Q. What experimental approaches explain the nonlinear auditory pitch distortion caused by DiPT?

  • Methodology :

  • Computational Modeling : Use auditory cortex neural networks to simulate pitch perception changes under DiPT-induced synaptic modulation .
  • fMRI Studies : Map real-time brain activity in auditory processing regions (e.g., superior temporal gyrus) during sound exposure .
    • Hypothesis : DiPT may disrupt phase-locking in cochlear nucleus neurons, altering temporal coding of pitch .

Data Contradiction Analysis

Q. Why do some studies report minimal serotonergic activity for DiPT despite its psychoactive effects?

  • Resolution Strategies :

  • Broad-Spectrum Receptor Screening : Test affinity at orphan GPCRs (e.g., Trace Amine-Associated Receptor 1) using HEK293 cell assays .
  • Transcriptomic Profiling : RNA-seq of DiPT-exposed neuronal cultures to identify novel signaling pathways .

Methodological Best Practices

  • Analytical Validation : Always cross-verify purity using dual methods (e.g., NMR + LC-MS) due to structural analogs in synthesis byproducts .
  • Ethical Compliance : Adhere to DEA research protocols for Schedule I analogs, including secure storage and disposal .

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N,N-Diisopropyltryptamine Oxalate
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N,N-Diisopropyltryptamine Oxalate

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